![molecular formula C25H23N5O3 B2657722 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide CAS No. 1226458-67-8](/img/structure/B2657722.png)
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide
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Description
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a critical role in cellular stress response, inflammation, and apoptosis. CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Scientific Research Applications
Photoelectric Conversion in Dye-Sensitized Solar Cells
Research on carboxylated cyanine dyes, closely related in structure to the specified compound, shows promising applications in improving photoelectric conversion efficiency of dye-sensitized solar cells. By co-sensitizing nanocrystalline TiO2 solar cells with these dyes, significant improvements in power conversion efficiency have been achieved, indicating potential for enhancing solar energy harvesting technologies (Wenjun Wu et al., 2009).
Insecticidal Activity
Pyridine derivatives, sharing a similar structural backbone with the specified compound, have been synthesized and tested for their insecticidal activity. Some of these derivatives showed notable effectiveness against the cowpea aphid, Aphis craccivora Koch, highlighting the potential of such compounds in developing new, effective insecticides (E. A. Bakhite et al., 2014).
Antimicrobial Activity
The synthesis and investigation of fluoroquinolone-based 4-thiazolidinones derived from related chemical structures have shown significant antimicrobial properties. These compounds, synthesized from a lead molecule similar in structural complexity to the specified chemical, have been established through elemental analysis and screened for antifungal and antibacterial activities, demonstrating their potential in medicinal chemistry applications (N. Patel & S. D. Patel, 2010).
Organic Synthesis and Molecular Structure
Research into the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products has provided insights into the molecular structure of novel compounds. These findings contribute to the broader understanding of chemical reactions and molecular configurations, aiding in the development of new synthetic methodologies and compounds with potential applications in various scientific fields (F. Naghiyev et al., 2020).
properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(14-27)24(20)30-8-6-17(7-9-30)25(31)29-19-5-3-4-16(10-19)13-26/h3-5,10-12,15,17H,6-9H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFQWWLWIDMUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide |
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